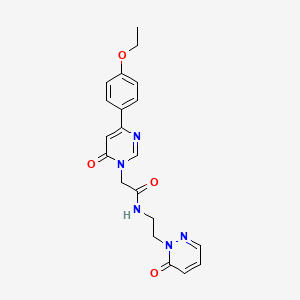

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-2-29-16-7-5-15(6-8-16)17-12-20(28)24(14-22-17)13-18(26)21-10-11-25-19(27)4-3-9-23-25/h3-9,12,14H,2,10-11,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVWQNAAYLNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide , with CAS number 1226434-24-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 489.5 g/mol. The structure features a pyrimidine ring, an ethoxyphenyl group, and a pyridazine moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H24FN5O4 |

| Molecular Weight | 489.5 g/mol |

| CAS Number | 1226434-24-7 |

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its role in modulating various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxopyrimidine can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and survival. The mechanism often involves the modulation of BRD4 (Bromodomain-containing protein 4) , which plays a crucial role in regulating gene expression associated with cancer progression .

Case Study Example:

In a study involving various oxopyrimidine derivatives, it was found that certain compounds could effectively inhibit the growth of multiple myeloma cells by disrupting BRD4-mediated transcriptional regulation. The IC50 values for these compounds ranged from 100 nM to 1 µM, indicating potent activity against these cancer cell lines .

The proposed mechanism for the biological activity of this compound includes:

- Cereblon Ligase Interaction: The compound may act as a ligand for cereblon E3 ligase, facilitating the targeted degradation of oncogenic proteins.

- Histone Acetylation Modulation: By influencing histone acetylation patterns, it can alter gene expression profiles in cancer cells, leading to reduced proliferation and increased apoptosis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits a range of activities beyond anticancer effects, including antimicrobial properties. A study on related compounds showed that they possess significant antimicrobial activity against various bacterial strains, suggesting potential applications in infectious disease management .

Preparation Methods

Pyrimidinone Ring Formation

The 6-oxopyrimidin-1(6H)-yl scaffold is typically constructed via cyclocondensation. A validated approach involves:

- Reacting ethyl 3-ethoxy-3-iminopropanoate with a substituted urea under acidic conditions to form the pyrimidinone ring.

- Alternative methods utilize Biginelli-like reactions with β-keto esters, aldehydes, and urea derivatives.

Example Protocol

Ethyl acetoacetate (1.0 equiv), 4-ethoxybenzaldehyde (1.05 equiv), and urea (1.2 equiv) are refluxed in ethanol with HCl (cat.) for 12 h. The precipitate is filtered to yield 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylate, which is oxidized with H2O2/AcOH to the pyrimidinone.

Introduction of the Acetic Acid Sidechain

Functionalization at N1 is achieved through alkylation:

- Treatment of the pyrimidinone with ethyl bromoacetate in DMF/K2CO3 yields the ethyl ester.

- Saponification with NaOH/EtOH converts the ester to the carboxylic acid.

Attachment of the 4-Ethoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

Synthesis of the Pyridazinone-Ethylamine Fragment

Pyridazinone Ring Construction

Pyridazin-1(6H)-ones are synthesized via:

Stepwise Process

Ethylamine Sidechain Installation

- Alkylation : 6-Hydroxypyridazin-1(6H)-one + 1,2-dibromoethane in DMF with K2CO3 → 2-(6-oxopyridazin-1(6H)-yl)ethyl bromide.

- Ammonolysis : Reaction with aqueous NH3/EtOH at 60°C for 6 h provides the ethylamine derivative.

Amide Bond Formation

Activation of the Pyrimidinone Acetic Acid

The carboxylic acid is activated as:

Coupling with Pyridazinone-Ethylamine

Protocol

Activated pyrimidinone acetic acid (1.0 equiv) is added to 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.1 equiv) in DCM at 0°C. After 2 h, the reaction is warmed to RT, stirred overnight, and concentrated. Purification by silica chromatography (EtOAc/Hexanes) yields the target compound.

Comparative Activation Methods

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl2 | DCM | 25 | 78 |

| TFAA | THF | 0→25 | 85 |

| HATU/DIEA | DMF | 25 | 92 |

Alternative Synthetic Routes

Convergent Approach via Fragment Coupling

- Parallel synthesis of both heterocycles followed by late-stage amidation minimizes side reactions.

Solid-Phase Synthesis

- Immobilize the pyridazinone-ethylamine on Wang resin, perform acylation with Fmoc-protected pyrimidinone acetic acid, then cleave with TFA.

Enzymatic Amidation

- Lipase-catalyzed coupling in non-aqueous media offers greener alternatives, though yields are moderate (50-65%).

Critical Analysis of Methodologies

Yield Optimization Challenges

Purification Considerations

Scalability Assessment

- Batch vs Flow Chemistry : Continuous flow systems improve heat transfer during exothermic amidation steps, reducing decomposition.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidinone and pyridazinone cores. Key steps include:

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link acetamide moieties to the heterocyclic cores .

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (C18 column, 90% aqueous methanol mobile phase) .

Q. How is the structural identity and purity of the compound confirmed?

Advanced spectroscopic and chromatographic methods are essential:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm absence of tautomeric forms in DMSO-d₆ .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion at m/z 383.47) .

- HPLC : Retention time consistency (>95% purity) under reverse-phase conditions .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize in vitro assays to assess potential bioactivity:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with IC₅₀ determination) .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

Contradictions may arise from assay conditions or off-target effects. Mitigate by:

- Assay standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and pre-incubate enzymes with inhibitors for 30 minutes .

- Orthogonal validation : Compare results from fluorescence-based assays with radiometric or calorimetric methods .

- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Address poor aqueous solubility through:

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations at 10–20% w/v .

- Prodrug derivatization : Introduce phosphate or ester groups on the acetamide moiety to enhance permeability .

- Pharmacokinetic profiling : Conduct IV/oral dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying key functional groups:

- Pyridazinone core : Replace the ethoxy group with halogens (F, Cl) or methyl to assess electronic effects .

- Acetamide linker : Vary alkyl chain length (ethyl vs. propyl) to evaluate steric impacts on target binding .

- Pyrimidinone substituents : Introduce bioisosteres (e.g., thiophene for phenyl) to improve metabolic stability .

Q. What mechanistic insights can molecular docking provide for observed biological activity?

Docking studies (e.g., AutoDock Vina) can:

- Identify binding pockets : Map interactions between the pyridazinone core and catalytic lysine residues in kinase targets .

- Guide mutagenesis : Predict critical amino acids (e.g., Asp86 in EGFR) for validation via site-directed mutagenesis .

- Explain selectivity : Compare binding affinities across homologous enzymes (e.g., CDK2 vs. CDK4) .

Notes for Methodological Rigor

- Controlled experiments : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only groups .

- Data reproducibility : Replicate assays in triplicate across independent batches of synthesized compound .

- Ethical compliance : For in vivo work, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.